Propyl 2-(benzenesulfonyl)hydrazine-1-carboxylate
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Overview
Description
Propyl 2-(benzenesulfonyl)hydrazine-1-carboxylate is an organic compound that belongs to the class of hydrazine derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 2-(benzenesulfonyl)hydrazine-1-carboxylate typically involves the reaction of benzenesulfonyl hydrazine with propyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Propyl 2-(benzenesulfonyl)hydrazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl hydrazones.
Reduction: It can be reduced to form the corresponding hydrazine derivative.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonyl hydrazones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted hydrazine derivatives depending on the reagents used.
Scientific Research Applications
Propyl 2-(benzenesulfonyl)hydrazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various hydrazine derivatives.
Biology: Studied for its potential antimicrobial and antitubercular activities
Mechanism of Action
The mechanism of action of Propyl 2-(benzenesulfonyl)hydrazine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrazones with carbonyl-containing biomolecules, leading to the inhibition of enzyme activity. Additionally, it can induce programmed cell death pathways like apoptosis and autophagy in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl hydrazine: A precursor in the synthesis of Propyl 2-(benzenesulfonyl)hydrazine-1-carboxylate.
Hydrazones: Compounds with similar biological activities and chemical properties.
Indole derivatives: Known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties.
Uniqueness
This compound is unique due to its specific structure, which combines the properties of both hydrazine and sulfonyl groups. This combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
Properties
CAS No. |
58358-76-2 |
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Molecular Formula |
C10H14N2O4S |
Molecular Weight |
258.30 g/mol |
IUPAC Name |
propyl N-(benzenesulfonamido)carbamate |
InChI |
InChI=1S/C10H14N2O4S/c1-2-8-16-10(13)11-12-17(14,15)9-6-4-3-5-7-9/h3-7,12H,2,8H2,1H3,(H,11,13) |
InChI Key |
YDTBBXJAMHTGRF-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)NNS(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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